molecular formula C4H10O4 B130527 l-Threitol CAS No. 2319-57-5

l-Threitol

Cat. No.: B130527
CAS No.: 2319-57-5
M. Wt: 122.12 g/mol
InChI Key: UNXHWFMMPAWVPI-IMJSIDKUSA-N
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Description

D-Treitol is a four-carbon sugar alcohol, also known as a tetritol, with the molecular formula C4H10O4. It is found naturally in certain algae, fungi, and lichens. D-Treitol is known for being twice as sweet as sucrose and has applications as a coronary vasodilator .

Biochemical Analysis

Biochemical Properties

L-Threitol plays a significant role in biochemical reactions, particularly in the context of metabolic pathways involving sugar alcohols. It interacts with various enzymes and proteins, including xylitol dehydrogenase, which catalyzes the conversion of erythritol to this compound. This interaction is crucial for the biosynthesis of this compound in microbial cell factories. Additionally, this compound can act as a substrate for other dehydrogenases and reductases, participating in redox reactions that are essential for cellular metabolism .

Cellular Effects

This compound influences various types of cells and cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of certain signaling molecules and transcription factors, leading to changes in gene expression patterns. This, in turn, can impact cellular functions such as growth, differentiation, and stress responses. Moreover, this compound’s involvement in redox reactions can influence cellular energy metabolism and the balance of reactive oxygen species .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with specific biomolecules, including enzymes and proteins. This compound can bind to the active sites of dehydrogenases and reductases, facilitating redox reactions that are critical for cellular metabolism. Additionally, this compound may act as an inhibitor or activator of certain enzymes, thereby modulating their activity and influencing metabolic pathways. Changes in gene expression induced by this compound can also contribute to its molecular mechanism of action .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under standard storage conditions, but its stability can be affected by factors such as temperature, pH, and exposure to light. Over time, this compound may undergo degradation, leading to changes in its biochemical properties and effects on cellular function. Long-term studies in vitro and in vivo have indicated that this compound can have sustained effects on cellular metabolism and gene expression, although the extent of these effects may vary depending on the experimental conditions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low to moderate doses, this compound has been shown to have beneficial effects on metabolic health, including improved glucose tolerance and reduced oxidative stress. At high doses, this compound may exhibit toxic or adverse effects, such as liver damage and disruptions in metabolic homeostasis. These threshold effects highlight the importance of careful dosage optimization in experimental studies involving this compound .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to sugar alcohol metabolism. It is synthesized from erythritol through the action of xylitol dehydrogenase and can be further metabolized by other dehydrogenases and reductases. This compound’s involvement in these pathways can influence metabolic flux and the levels of various metabolites, thereby impacting overall cellular metabolism. Additionally, this compound may interact with cofactors such as NADH and NADPH, which are essential for redox reactions .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the uptake and efflux of this compound, ensuring its proper localization and accumulation within cells. The distribution of this compound can also be influenced by factors such as tissue type, cellular compartmentalization, and the presence of other metabolites. Understanding the transport and distribution of this compound is crucial for elucidating its physiological roles and potential therapeutic applications .

Subcellular Localization

This compound’s subcellular localization is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. For example, this compound may be localized to the cytoplasm, mitochondria, or other organelles where it can participate in metabolic reactions. The subcellular localization of this compound can affect its activity and function, as well as its interactions with other biomolecules. Studies on the subcellular distribution of this compound can provide insights into its role in cellular metabolism and regulation .

Preparation Methods

Synthetic Routes and Reaction Conditions: D-Treitol can be synthesized from erythritol using xylitol dehydrogenase, with erythrulose as an intermediate. This method involves the enzymatic conversion of erythritol to erythrulose, which is then further reduced to D-Treitol .

Industrial Production Methods: An optimized synthetic route involves a five-step procedure starting from tartaric acid. This method includes the use of modern reagents and enhanced work-up conditions to achieve high yields of enantiopure D-Treitol .

Chemical Reactions Analysis

Types of Reactions: D-Treitol undergoes various chemical reactions, including:

    Oxidation: D-Treitol can be oxidized to form corresponding aldehydes or ketones.

    Reduction: It can be reduced to form simpler alcohols.

    Substitution: Hydroxyl groups in D-Treitol can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Acidic or basic catalysts are often used to facilitate substitution reactions.

Major Products:

    Oxidation: Aldehydes and ketones.

    Reduction: Simpler alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

D-Treitol has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Erythritol: A diastereomer of D-Treitol, used as a sugar substitute.

    L-Treitol: The enantiomer of D-Treitol, with similar chemical properties but different biological activities.

    Xylitol: Another sugar alcohol with similar applications in food and medicine.

Uniqueness: D-Treitol is unique due to its specific stereochemistry, which influences its sweetness and biological activity. Unlike erythritol, D-Treitol is not commonly used as a sugar substitute but has specialized applications in medicine and research .

Properties

IUPAC Name

(2S,3S)-butane-1,2,3,4-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10O4/c5-1-3(7)4(8)2-6/h3-8H,1-2H2/t3-,4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNXHWFMMPAWVPI-IMJSIDKUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]([C@H](CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

122.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White crystalline solid; [Sigma-Aldrich MSDS]
Record name Threitol
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CAS No.

2319-57-5, 7493-90-5
Record name 1,2,3,4-Butanetetrol
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Record name 1,2,3,4-Butanetetrol
Source European Chemicals Agency (ECHA)
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: l-Threitol has the molecular formula C4H10O4 and a molecular weight of 122.12 g/mol. [, ]

A: Yes, researchers have used various spectroscopic techniques to characterize this compound, including nuclear magnetic resonance (NMR) spectroscopy to study its conformation in aqueous solution. [] 1H NMR spectra have also been used to confirm the structure of synthesized derivatives. []

A: this compound derivatives have been successfully incorporated into polymers, demonstrating compatibility with materials like poly(butylene succinate) (PBS) and poly(butylene terephthalate) (PBT). [, , ]

A: Studies show that incorporating this compound derivatives into PBS and PBT can influence their thermal and mechanical properties. For instance, it can increase glass transition temperatures, lower melt temperatures, and alter crystallinity. [, ]

A: While not directly catalytic, this compound derivatives like lariat ethers incorporating a monoaza-15-crown-5 unit have been successfully used as phase transfer catalysts in asymmetric Michael addition reactions. []

A: The this compound-based crown ethers have shown good to excellent enantioselectivities in reactions like the addition of 2-nitropropane to trans-chalcone and the reaction of diethyl acetamidomalonate with β-nitrostyrene. []

A: Yes, molecular dynamics simulations have been employed to investigate the conformation of this compound in aqueous solution, especially in relation to its sweetness properties. [] Density functional theory (DFT) calculations have also been used to understand the energetics and stability of its phenylboronic acid esters. []

A: Molecular dynamics simulations suggest that the "sweetness triangle" conformation found in this compound contributes to its sweetness, though it is predicted to be a weaker sweetener than erythritol. []

A: The substituents on the chalcone significantly impact the yield and enantioselectivity in Michael addition reactions catalyzed by this compound-based crown ethers, highlighting the importance of structural modifications for optimizing catalytic activity. []

ANone: The provided research primarily focuses on the chemical synthesis and properties of this compound and its derivatives, with limited information available regarding SHE regulations, environmental impact, or degradation pathways.

A: Derivatives like 1,4-dideoxy-1,4-imino-l-threitol have been shown to act as competitive inhibitors of α-l-arabinofuranosidase III in Monilinia fructigena, highlighting the potential for biological activity within this class of compounds. []

A: Researchers utilize a combination of techniques including NMR spectroscopy, gas chromatography/mass spectrometry (GC/MS), and high-performance liquid chromatography (HPLC) for the analysis of this compound and its derivatives. [, , ]

A: More recent research explores its applications in various fields. This includes its use as a building block for chiral auxiliaries in asymmetric synthesis, as a monomer for the preparation of biodegradable polymers, and as a starting material for the synthesis of bioactive compounds. [, , , ]

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